3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 2-ethylbenzimidazole with a suitable propanoic acid derivative. One common method is the reaction of 2-ethylbenzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The propanoic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives
Mechanism of Action
The mechanism of action of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, affecting their function and stability. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid
- 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
- 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the ethyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
3-(2-ethylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFYGDSZLPZQCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359069 |
Source
|
Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637322-36-2 |
Source
|
Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.